2-Bromo-N-methoxy-N-methylacetamide
Overview
Description
2-Bromo-N-methoxy-N-methylacetamide is a chemical compound that is part of a broader class of N-methoxy-N-methylamides. These compounds are of interest due to their potential applications in various chemical reactions and as intermediates in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of related N-methoxy-N-methylamide structures has been reported in the literature. For instance, a new reagent for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit has been developed, which can be prepared from 2-chloro-N-methoxy-N-methylacetamide and reacted with aldehydes under Julia conditions to furnish the desired functionality . Although not directly about 2-Bromo-N-methoxy-N-methylacetamide, this method could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-methoxy-N-methylacetamide and its derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure.
Chemical Reactions Analysis
Compounds similar to 2-Bromo-N-methoxy-N-methylacetamide can participate in a variety of chemical reactions. For example, N-Bromoacetamide has been used in addition and substitution reactions with nitroalkene moieties, leading to the introduction of bromine and acetamido groups across olefinic double bonds . This suggests that 2-Bromo-N-methoxy-N-methylacetamide could also undergo similar reactions, potentially leading to a range of derivative compounds.
Physical and Chemical Properties Analysis
While specific data on 2-Bromo-N-methoxy-N-methylacetamide is not provided, the physical and chemical properties of related compounds can be inferred. For instance, 2-Bromo-6-methoxynaphthalene is an important intermediate in pharmaceutical synthesis and has been prepared using various methylating agents, highlighting the importance of such brominated methoxy compounds . The physical properties such as solubility, melting point, and stability of these compounds are crucial for their handling and application in chemical synthesis.
Scientific Research Applications
Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide
A study by Manjunath, Sane, and Aidhen (2006) developed a reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit. This was achieved through a process involving 2-chloro-N-methoxy-N-methylacetamide and showcased the compound's potential in organic synthesis (Manjunath, Sane, & Aidhen, 2006).
Creation of Z-Unsaturated Amides
Fortin, Dupont, and Deslongchamps (2002) described the use of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, which involves 2-bromo-N-methoxy-N-methylacetamide, for synthesizing Z-unsaturated amides. This method highlights the versatility and efficiency in yielding amides (Fortin, Dupont, & Deslongchamps, 2002).
Characterization in Binary Mixtures
Victor and Hazra (2002) conducted a study on the properties of N-methylacetamide in binary mixtures with 2-methoxyethanol and water. This research, involving density, viscosity, and ultrasonic velocity measurements, contributes to a better understanding of the mixture properties of related acetamides (Victor & Hazra, 2002).
Quorum-Sensing Molecule Synthesis
Hodgkinson et al. (2012) described a microwave-assisted procedure to prepare quorum-sensing molecules, starting with α-chloro ketones formation involving 2-chloro-N-methoxy-N-methylacetamide. This research contributes to the field of microbiology, specifically in studying bacterial communication (Hodgkinson, Galloway, Welch, & Spring, 2012).
Antifungal Bioactivity of Derivatives
Li and Yang (2009) synthesized derivatives of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and N-methylacetamide, exploring their antifungal properties. This study provides insights into the potential pharmaceutical applications of these compounds (Li & Yang, 2009).
Infrared Spectrum Study of N-Methylacetamide
Ji et al. (2020) conducted a study on the infrared spectrum of N-methylacetamide, providing valuable information on its chemical properties and potential applications in organic chemistry and analytical chemistry (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).
Use in Radical Polymerization
Zhou et al. (2015) explored the use of N-methylacetamide in atom transfer radical polymerizations, highlighting its potential in polymer chemistry (Zhou, Wang, Han, He, Yang, Xue, Liao, & Xie, 2015).
properties
IUPAC Name |
2-bromo-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJMVMJIDBDPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446373 | |
Record name | 2-Bromo-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-methoxy-N-methylacetamide | |
CAS RN |
134833-83-3 | |
Record name | 2-Bromo-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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